Methyl 4-hydroxyquinazoline-6-carboxylate

Description

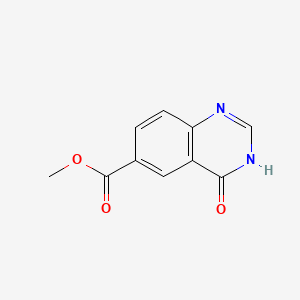

Methyl 4-hydroxyquinazoline-6-carboxylate is a heterocyclic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. Key functional groups include a hydroxy (-OH) substituent at position 4 and a methyl ester (-COOCH₃) at position 5.

Properties

IUPAC Name |

methyl 4-oxo-3H-quinazoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(13)12-5-11-8/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKJJWQKQGSQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxyquinazoline-6-carboxylate typically involves the reaction of 2-aminobenzoic acid with formic acid and methanol. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring. The final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods: Industrial production methods for methyl 4-hydroxyquinazoline-6-carboxylate are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxyquinazoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the quinazoline ring can be reduced to form a dihydroquinazoline derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Halogenated or alkylated quinazoline derivatives.

Scientific Research Applications

Methyl 4-hydroxyquinazoline-6-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.

Medicine: Quinazoline derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties. Methyl 4-hydroxyquinazoline-6-carboxylate may serve as a precursor for the development of new therapeutic agents.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-hydroxyquinazoline-6-carboxylate is not well-documented. quinazoline derivatives are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, quinazoline derivatives can inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Substituent-Driven Property Variations

The structural and functional differences between Methyl 4-hydroxyquinazoline-6-carboxylate and analogous quinazoline derivatives are critical to their chemical behavior. Below is a comparative analysis based on substituent effects:

Methyl quinazoline-6-carboxylate

- Substituents : Only a methyl ester at position 6.

- Implications : Lower solubility in polar solvents compared to the target compound. Reactivity is dominated by ester hydrolysis rather than hydroxyl-mediated interactions .

6-Bromo-2-chloroquinazolin-4(3H)-one

- Substituents : Halogens (Br at position 6, Cl at position 2) and a lactam (4(3H)-one).

- Key Differences : Halogens increase molecular weight and steric bulk. The lactam introduces hydrogen-bonding via the carbonyl group.

- Implications: Reduced solubility in polar solvents due to halogenation.

7-Methoxy-6-nitroquinazolin-4(3H)-one

- Substituents: Methoxy (-OCH₃) at position 7, nitro (-NO₂) at position 6, and a lactam.

- Key Differences : Nitro groups are electron-withdrawing, altering electronic distribution. Methoxy groups donate electrons.

- Implications : Lower solubility in water due to nitro groups; increased stability against electrophilic attack .

Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido-[2,1-b]quinazoline-3-carboxylate

- Substituents : Complex fused pyrimido-quinazoline system with chlorophenyl, iodine, and methyl groups.

- Key Differences : Bulky substituents and fused rings increase molecular weight and steric hindrance.

- Implications : Likely poor solubility in polar solvents; iodine may aid crystallographic studies (e.g., phasing via SHELX programs) .

Comparative Data Table

| Compound Name | Substituents | Molecular Weight (g/mol)* | Solubility (Polar Solvents) | Key Reactivity Features |

|---|---|---|---|---|

| Methyl 4-hydroxyquinazoline-6-carboxylate | 4-OH, 6-COOCH₃ | ~220 | High | H-bond donor, ester hydrolysis |

| Methyl quinazoline-6-carboxylate | 6-COOCH₃ | ~204 | Moderate | Ester hydrolysis |

| 6-Bromo-2-chloroquinazolin-4(3H)-one | 6-Br, 2-Cl, 4(3H)-one | ~273 | Low | Nucleophilic substitution |

| 7-Methoxy-6-nitroquinazolin-4(3H)-one | 7-OCH₃, 6-NO₂, 4(3H)-one | ~251 | Low | Electron-withdrawing effects |

| Methyl 4-(4-chlorophenyl)-...-3-carboxylate | Complex fused system | >400 | Very Low | Steric hindrance, heavy atoms |

*Estimated based on substituent contributions.

Research Findings and Implications

Hydrogen Bonding and Solubility: The 4-hydroxy group in Methyl 4-hydroxyquinazoline-6-carboxylate enhances solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding, unlike non-hydroxylated analogs .

Reactivity : The hydroxy group serves as a site for further functionalization (e.g., etherification), while the ester group is prone to hydrolysis. Halogenated derivatives (e.g., 6-Bromo-2-chloro-) exhibit reactivity at halogen sites .

Crystallography : Bulky substituents (e.g., in ’s compound) may complicate crystallization, but iodine’s heavy-atom effect aids in X-ray structure determination using programs like SHELXL or ORTEP .

Biological Activity

Methyl 4-hydroxyquinazoline-6-carboxylate (MHC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

MHC has the molecular formula C₉H₈N₂O₃ and a molecular weight of approximately 180.17 g/mol. The compound features a quinazoline core with hydroxyl and carboxylate functional groups, which contribute to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that MHC exhibits various biological activities, including:

- Antimicrobial Properties : MHC has demonstrated effectiveness against several bacterial strains, making it a candidate for antibiotic development.

- Anticancer Potential : Quinazoline derivatives are known for their anticancer properties, and MHC may serve as a precursor for developing new therapeutic agents targeting cancer cells.

- Inhibition of Viral Replication : Some studies suggest that derivatives of quinazoline can inhibit the replication of viruses such as Hepatitis B Virus (HBV) in vitro .

MHC interacts with various biological targets through multiple mechanisms:

- Enzyme Inhibition : MHC is known to inhibit specific enzymes involved in metabolic pathways, which could contribute to its antimicrobial and anticancer effects.

- Binding Affinity : Studies have shown that MHC binds to bacterial enzymes, inhibiting their function and thus exerting antimicrobial effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of MHC against several bacterial strains. The results indicated notable inhibition zones, suggesting its potential as an antibiotic agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

MHC's potential anticancer activity was assessed using various cancer cell lines. The results showed a significant reduction in cell viability at specific concentrations.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 25 |

| MDA-MB-231 | 30 |

| A549 | 20 |

Case Studies

- Inhibition of Hepatitis B Virus : A study reported that MHC derivatives exhibited high inhibition of HBV replication at a concentration of 10 µM. Molecular docking simulations indicated that these compounds could effectively bind to viral proteins, disrupting their function .

- Antimicrobial Efficacy : In another study, MHC was tested against multi-drug resistant strains of bacteria. The compound showed promising results in inhibiting growth, indicating its potential as a new antibiotic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.